Cezomycin

Description

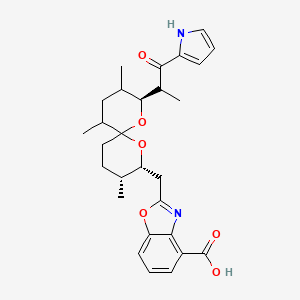

Structure

2D Structure

3D Structure

Properties

CAS No. |

83874-22-0 |

|---|---|

Molecular Formula |

C28H34N2O6 |

Molecular Weight |

494.6 g/mol |

IUPAC Name |

2-[[(2S,8R,9R)-3,5,9-trimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid |

InChI |

InChI=1S/C28H34N2O6/c1-15-10-11-28(17(3)13-16(2)26(36-28)18(4)25(31)20-8-6-12-29-20)35-22(15)14-23-30-24-19(27(32)33)7-5-9-21(24)34-23/h5-9,12,15-18,22,26,29H,10-11,13-14H2,1-4H3,(H,32,33)/t15-,16?,17?,18?,22-,26+,28?/m1/s1 |

InChI Key |

SFAOBXUZYBPOKX-KBVPZPMPSA-N |

SMILES |

CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(C=CC=C5O4)C(=O)O |

Isomeric SMILES |

C[C@@H]1CCC2(C(CC([C@H](O2)C(C)C(=O)C3=CC=CN3)C)C)O[C@@H]1CC4=NC5=C(C=CC=C5O4)C(=O)O |

Canonical SMILES |

CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(C=CC=C5O4)C(=O)O |

Synonyms |

cezomycin demethylamino A23187 |

Origin of Product |

United States |

Biosynthetic Pathways and Molecular Mechanisms of Cezomycin Production

Microbial Origin and Natural Occurrence of Cezomycin

This compound is primarily recognized for its production by certain actinomycete species, which are known prolific producers of diverse bioactive compounds.

This compound is a polyether divalent cation ionophore secondary metabolite predominantly produced by Streptomyces chartreusis, notably the strain S. chartreusis NRRL 3882. wikipedia.orgnih.gov This compound serves as a crucial biosynthetic precursor for calcimycin (B1668216) (A23187), another highly valued polyether antibiotic also synthesized by S. chartreusis NRRL 3882. wikipedia.orgwikidata.orgbiorxiv.orgnih.govuni.lunih.govnih.gov In addition to this compound and calcimycin, S. chartreusis is known to produce other structurally related pyrrole (B145914) polyether antibiotics, such as X-14885A. wikidata.orgbiorxiv.orgnih.govnih.gov

The production levels of this compound and its analogs are significantly influenced by cultivation conditions, including the availability of amino acids in the growth medium. uni.lu For instance, under specific conditions, such as in salt-based chemically defined media, this compound can become the most abundant analog produced, with calcimycin production being notably reduced or absent. uni.lu

Further expanding the known natural sources and biosynthetic precursors of this compound family, a novel antibiotic biosynthetic precursor of this compound, termed prethis compound, has been isolated. wikipedia.orgnih.govamericanelements.comnih.govmassbank.eu This precursor was discovered in the culture broth of the actinomycete Kitasatospora putterlickiae strain 10-13. wikipedia.orgnih.govamericanelements.comnih.govmassbank.eu Prethis compound demonstrates moderate antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. wikipedia.orgnih.govamericanelements.com The identification of prethis compound not only broadens the natural product family associated with this compound but also provides new perspectives on the biosynthetic processes of these polyether ionophore metabolites. wikipedia.orgnih.govamericanelements.com

Beyond Streptomyces and Kitasatospora, derivatives of the calcimycin-class antibiotics, including demethyl (C-11) this compound, have been isolated from Frankia species. Specifically, demethyl (C-11) this compound was obtained from Frankia strains ORS 020604 and AiPs1. This compound was initially identified as "frankiamide" but underwent a structural revision and was subsequently renamed demethyl (C-11) this compound following X-ray crystallographic analysis. This discovery represents the first documented instance of a calcimycin-class compound being found in Frankia species, which are mycelium-forming actinomycetes recognized for their nitrogen-fixing symbiotic relationships with plants. Demethyl (C-11) this compound has been observed to inhibit Ca2+ uptake in plant mitochondria.

Genetic and Enzymatic Basis of this compound Biosynthesis

The biosynthesis of this compound and its conversion to related compounds are governed by complex genetic clusters and a series of enzymatic reactions.

This compound functions as a key intermediate in the biosynthetic pathway leading to calcimycin, with its production intrinsically linked to the calcimycin biosynthetic gene cluster. wikipedia.orgwikidata.orgbiorxiv.orgnih.govuni.lunih.govnih.gov In S. chartreusis NRRL 3882, this gene cluster spans approximately 64-kb and comprises 27 identified potential genes. wikidata.orgbiorxiv.orgnih.gov These genes collectively contribute to the synthesis of the core structural components of calcimycin, which include an α-ketopyrrole moiety, a substituted benzoxazole (B165842), and a spiroketal ring. wikidata.orgbiorxiv.orgnih.gov The cluster also contains genes responsible for various functions, such as structural modification, antibiotic resistance within the producer strain, the action of a type II thioesterase, and regulatory elements. wikidata.orgbiorxiv.org The integrity and function of this gene cluster have been validated through gene replacement studies. biorxiv.orgnih.gov

A critical step in the conversion of this compound to calcimycin involves the activation of this compound to its coenzyme A (CoA) ester form, a reaction catalyzed by the CalC protein. wikipedia.orgnih.gov Furthermore, the enzyme CalG, classified as a type II thioesterase, plays a regulatory role in controlling the intracellular pool size of this compound. wikipedia.org This regulation occurs through the hydrolysis of this compound-CoA, an activity that suggests a previously unrecognized function for type II thioesterases in metabolic regulation. wikipedia.org Additionally, genes such as calU3 and calF, located within the this compound biosynthetic gene cluster, have been implicated in the formation of nitrous acid. wikipedia.org

The assembly of the complex core structure of this compound, particularly its spiroketal ring, is orchestrated by modular type I polyketide synthase (PKS) systems. biorxiv.orgnih.gov The calcimycin biosynthetic gene cluster in S. chartreusis NRRL 3882 specifically contains five genes that encode these modular type I PKSs, which are essential for the construction of the spiroketal ring. biorxiv.orgnih.gov

Polyketide synthases are large, multi-functional enzyme complexes that operate as assembly lines, iteratively adding and modifying precursor units to build complex polyketide structures. Type I PKSs are characterized by their modular organization, with each module containing distinct catalytic domains such as acyltransferase (AT), ketosynthase (KS), and acyl carrier protein (ACP), which are responsible for the elongation and modification of the growing polyketide chain.

The biosynthesis of this compound also involves other precursor components. The α-ketopyrrole moiety is derived from L-proline, while the benzoxazole component is synthesized through a shikimate-type pathway from glucose, yielding 3-hydroxyanthranilic acid. wikidata.orgbiorxiv.orgnih.govuni.lu this compound itself is formed as an intermediate when a polyketide chain, assembled from propionate (B1217596) and acetate (B1210297) units, undergoes a reaction with 3-hydroxyanthranilic acid. uni.lu

Advanced Structural Elucidation and Stereochemical Investigations of Cezomycin and Its Analogs

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool for the de novo structure elucidation of novel organic compounds in solution. springernature.comnih.gov For polyether antibiotics such as Cezomycin and its analogs, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to piece together the molecular framework atom by atom.

The process begins with 1D NMR experiments, primarily ¹H and ¹³C NMR. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

To establish the connectivity between atoms, a series of 2D NMR experiments are utilized:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds (¹H-¹H correlations), allowing for the tracing of proton networks within molecular fragments.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to, providing definitive ¹H-¹³C one-bond connections.

Heteronuclear Multiple Bond Correlation (HMBC): This technique is crucial for assembling the molecular skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds, connecting the fragments identified by COSY and HSQC.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is vital for determining the relative stereochemistry and conformational preferences of the molecule.

The planar structure of Prethis compound, a novel biosynthetic precursor to this compound isolated from the actinomycete Kitasatospora putterlickiae 10-13, was successfully determined through the comprehensive analysis of such 1D and 2D NMR data. nih.gov The meticulous interpretation of these spectra allowed for the unambiguous assignment of all proton and carbon signals, revealing the precise arrangement of its constituent atoms.

Mass Spectrometry (MS) Techniques in Compound Identification and Metabolite Profiling

Mass spectrometry (MS) is a cornerstone technique in natural product research, valued for its exceptional sensitivity and its ability to provide precise molecular weight information and structural insights. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), is the first step in characterization, providing a highly accurate mass measurement of the target molecule. This data is used to calculate the elemental composition, yielding a definitive molecular formula. For instance, the molecular formula of Prethis compound was established through HR(ESI)MS analysis. nih.gov

Tandem mass spectrometry (MS/MS) provides further structural information through controlled fragmentation of the parent ion. The resulting fragmentation pattern offers clues about the molecule's substructures, which can be pieced together to corroborate the structure proposed by NMR analysis.

Beyond the analysis of purified compounds, MS techniques, particularly when coupled with liquid chromatography (LC-MS), are pivotal for metabolite profiling. nih.govfrontiersin.org This metabolomics approach allows for a comprehensive snapshot of the small molecules present in a crude extract from the producing organism, such as Kitasatospora putterlickiae. nih.gov By comparing the metabolic profiles of the producing strain under different culture conditions or against non-producing strains, researchers can rapidly identify the presence of this compound and its related analogs. This method is instrumental for dereplication (quickly identifying known compounds) and for discovering novel, minor analogs that might be missed in traditional bioassay-guided fractionation. nih.gov

Determination of Absolute Configuration using Spectroscopic Methods (e.g., TDDFT Calculation of ECD Spectra)

While NMR and MS can define the planar structure and relative stereochemistry of a molecule, determining its absolute configuration (AC) requires chiroptical methods. For chiral molecules like this compound that lack a heavy atom suitable for X-ray crystallography, the comparison of experimental Electronic Circular Dichroism (ECD) spectra with quantum chemical calculations has become the gold standard. hebmu.edu.cn

The modern approach involves using Time-Dependent Density Functional Theory (TDDFT) to calculate the theoretical ECD spectrum for a given stereoisomer. nih.govunipi.it The process involves:

Generating all possible low-energy conformations of the proposed structure.

Calculating the ECD spectrum for each conformer.

Averaging the calculated spectra based on the predicted Boltzmann population of each conformer at a given temperature.

Comparing the final theoretical spectrum with the experimental ECD spectrum measured on the natural product.

A close match between the experimental spectrum and the calculated spectrum for one enantiomer allows for the confident assignment of the absolute configuration. The absolute stereochemistry of Prethis compound was successfully established using this powerful TDDFT calculation of its ECD spectrum. nih.gov Similarly, the AC of a synthetic analog, (-)-demethyl (C-11) this compound, was confirmed, which in turn established the configuration for the natural product as the mirror image of the synthetic sample. nih.gov This computational method provides a reliable solution for assigning the stereochemistry of complex, flexible molecules without the need for chemical derivatization or crystallization.

Conformational Analysis and Molecular Dynamics of this compound

This compound is a polyether ionophore, a class of molecules that function by binding cations and transporting them across lipid membranes. This biological activity is critically dependent on the molecule's three-dimensional shape and its ability to adopt different conformations. Therefore, understanding the conformational landscape of this compound is essential for elucidating its mechanism of action.

Conformational analysis aims to identify the stable, low-energy three-dimensional arrangements of a molecule. For a flexible molecule like this compound, multiple conformations can coexist in solution. These can be studied experimentally using NMR techniques (e.g., NOESY to measure proton-proton distances and coupling constants to infer dihedral angles) and computationally through molecular mechanics and quantum chemical calculations.

Molecular Dynamics (MD) simulations offer a powerful computational approach to explore the conformational flexibility and dynamics of a molecule over time. nih.govmdpi.com An MD simulation calculates the trajectory of atoms and bonds by solving Newton's equations of motion, providing a virtual movie of molecular behavior. For this compound, MD simulations could be used to:

Explore the vast conformational space to identify the most stable conformers in different environments (e.g., in a nonpolar solvent versus an aqueous environment).

Simulate the process of cation binding, showing how the molecule folds around a specific ion to form a stable complex.

Model the interaction of the this compound-ion complex with a lipid bilayer to understand the mechanism of ion transport.

While these computational studies are vital for understanding the structure-function relationship of ionophores, specific and extensive molecular dynamics simulations for this compound have not been widely reported in the peer-reviewed literature. Such investigations remain a key area for future research to fully comprehend how its unique architecture enables its biological role.

Preclinical Biological Activities and Mechanistic Insights of Cezomycin

In Vitro Antimicrobial Spectrum and Potency

Cezomycin, along with other polyether ionophores, demonstrates a broad spectrum of antimicrobial activity, particularly against Gram-positive bacteria and certain fungi. americanelements.comnih.govnih.gov

This compound exhibits antibacterial activity, and its novel biosynthetic precursor, prethis compound, has also shown moderate efficacy against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis.

Further studies on an analog, demethyl (C-11) this compound, isolated from Frankia strains, revealed clear antagonistic activity against various Gram-positive bacterial strains. The inhibitory concentrations (IC50) for these strains typically ranged from 3.0 to 6.5 µg/ml. Notably, Clavibacter michiganensis subsp. sepedonicus demonstrated high susceptibility, with an IC50 of 0.2 µg/ml. This activity profile aligns with the general characteristic of carboxyl polyether ionophores, which are broadly active against Gram-positive bacteria but typically show limited activity against Gram-negative bacteria due to their outer membrane.

Table 1: Antibacterial Activity of Demethyl (C-11) this compound against Gram-Positive Bacteria

| Bacterial Strain | IC50 (µg/ml) |

| Clavibacter michiganensis subsp. sepedonicus | 0.2 |

| Most other Gram-positive strains | 3.0 – 6.5 |

| Streptococcus pyogenes Ohi R8 ermB CR | 5.5 |

| Streptococcus pyogenes Kuo R21 ermB CR | 6.5 |

This compound, similar to its derivative calcimycin (B1668216), possesses the ability to inhibit the growth of certain fungi. americanelements.comnih.gov The broader class of polyether ionophores, to which this compound belongs, is known for its antifungal properties. nih.gov Structurally related benzoxazole (B165842) derivatives have also demonstrated broad-spectrum activity against yeasts such as Candida albicans and Candida krusei.

In Vitro Antineoplastic and Antiproliferative Effects

This compound is recognized for its potential antitumor effects. Polyether ionophores, as a class of compounds, exhibit cytotoxicity towards tumor cells and are being explored as potential new anticancer agents. nih.gov

While direct extensive data for this compound on specific cancer cell lines is limited in the provided information, its close structural and biosynthetic relationship to calcimycin (A23187) suggests similar antineoplastic properties. Calcimycin has been shown to reduce the metastatic potential of human colon cancer cells. americanelements.com It also exhibits cytotoxicity against various human cancer cell lines, including A-549 (lung) and MCF-7 (breast). Polyether ionophores are further noted for their ability to selectively target and eliminate cancer stem cells and multidrug-resistant cancer cells. nih.gov

Mechanistic studies primarily on calcimycin, a derivative of this compound, provide insights into the potential for apoptosis induction. Calcimycin is known to induce cell death in mammalian cells through the direct activation of intracellular signaling pathways linked to apoptosis. americanelements.comnih.gov this compound's mechanism of action in antineoplastic contexts may involve the inhibition of critical enzymes or interference with cellular processes vital for the proliferation and growth of cancer cells.

Ionophoric Properties and Cation Transport Mechanisms

This compound is characterized as a polyether divalent cation ionophore. americanelements.comnih.govnih.govnih.gov These compounds are lipid-soluble and facilitate the transport of metal cations across biological membranes. nih.gov

The mechanism of cation transport by polyether ionophores involves an electroneutral exchange of protons and cations. nih.gov Specifically, the polyether ionophore anion (I–COO−) binds to a metal cation (M+) or a proton (H+), forming a neutral salt (I–COO−M+) or a neutral acidic form (I–COOH), respectively. Only these uncharged complexes are capable of traversing the cell membrane. nih.gov

This compound forms two types of complexes with divalent cations such as calcium and magnesium: a neutral two-ligand A(2)M complex and a charged species AM(+). massbank.eu The complexes formed with calcium are marginally more stable than those with magnesium. massbank.eu However, the binding affinity of this compound for divalent cations is approximately 10-fold weaker compared to calcimycin. nih.gov The inhibitory effect of demethyl (C-11) this compound on the rate of Ca2+ uptake by plant mitochondria further supports its ionophoric activity, suggesting a mechanism similar to that of calcimycin (A23187). massbank.eu The presence of divalent cations, including Ca2+, Mg2+, Mn2+, and Fe2+, can influence the production balance between this compound and calcimycin, often promoting the biosynthesis of calcimycin. nih.gov

Structure Activity Relationship Sar Studies and Analog Development of Cezomycin

Impact of Benzoxazole (B165842) Moiety Modifications on Biological Activities

The introduction of an amino group, and subsequently a methylamino group, at position C-7 of the benzoxazole ring enhances the ion-binding and transport capabilities of the molecule, leading to increased biological potency. The nitrogen atom in these functional groups can participate in coordinating with divalent cations, thereby stabilizing the ion-molecule complex.

Furthermore, studies on other benzoxazole-containing compounds have revealed that the introduction of electron-withdrawing groups can enhance antimicrobial activity. While specific studies on a wide range of synthetic modifications to cezomycin's benzoxazole ring are limited, the existing biosynthetic evidence strongly suggests that this moiety is a prime target for chemical modification to modulate biological activity.

Stereochemical Requirements for Biological Potency and Selectivity

The biological activity of complex natural products like this compound is often highly dependent on their stereochemistry. The specific three-dimensional arrangement of atoms and functional groups is critical for precise interactions with biological targets, such as cell membranes and specific proteins. The total synthesis of demethyl (C-11) this compound successfully established its absolute configuration, confirming the importance of stereochemical control in constructing these intricate molecules.

Comparative Analysis of this compound Analogs (e.g., N-demethyl calcimycin (B1668216), demethyl (C-11) this compound)

Several naturally occurring analogs of this compound have been identified, providing valuable insights into the structure-activity relationships within this family of ionophores.

N-demethyl calcimycin: As the immediate biosynthetic precursor to calcimycin, N-demethyl calcimycin differs from this compound by the presence of an amino group on the benzoxazole ring instead of a hydroxyl group. This modification significantly enhances its ionophoric properties and biological activity compared to this compound. The amino group provides an additional coordination site for divalent cations, leading to stronger binding and more efficient transport across membranes.

Demethyl (C-11) this compound: This analog, isolated from the actinomycete Frankia, features the removal of a methyl group at the C-11 position. Demethyl (C-11) this compound has demonstrated notable antibacterial activity. Its structural difference from this compound highlights that modifications on the polyether backbone can also influence the biological profile of the molecule, although the primary determinants of activity are still considered to be the ion-binding moieties.

The following table provides a comparative overview of these this compound analogs:

| Compound | Key Structural Difference from this compound | Impact on Biological Activity |

| N-demethyl calcimycin | Amino group instead of a hydroxyl group on the benzoxazole ring. | Enhanced ionophoric activity and biological potency. |

| Demethyl (C-11) this compound | Lacks a methyl group at the C-11 position. | Exhibits antibacterial activity. |

| Calcimycin | Methylamino group instead of a hydroxyl group on the benzoxazole ring. | Generally more potent than this compound and N-demethyl calcimycin. |

Rational Design and Semisynthesis of Novel this compound Derivatives for Enhanced Bioactivity

The understanding of this compound's structure-activity relationships and its biosynthetic pathway opens avenues for the rational design and semisynthesis of novel derivatives with potentially enhanced bioactivity, improved selectivity, or reduced toxicity. The primary focus of such efforts would be the targeted modification of the key structural motifs identified in SAR studies.

One promising strategy involves the chemical modification of the benzoxazole moiety. Given that amination and methylation of this ring in the natural biosynthetic pathway lead to increased potency, synthetic approaches could explore the introduction of a diverse range of functional groups at this position. For instance, the incorporation of different alkylamines, fluoroalkyl groups, or other heterocyclic rings could modulate the compound's electronic properties, lipophilicity, and ion-binding affinity.

Another area for rational design is the modification of the polyether backbone. As demonstrated by demethyl (C-11) this compound, alterations in this region can impact biological activity. Semisynthetic approaches, starting from the natural this compound scaffold, could be employed to introduce new functional groups or alter the existing stereochemistry at specific positions along the chain. Such modifications could influence the molecule's conformational flexibility and its interaction with lipid membranes.

Furthermore, computational modeling and molecular docking studies could be utilized to predict the binding of novel this compound derivatives to divalent cations and to model their interactions with biological membranes. This in silico approach can help to prioritize synthetic targets and guide the rational design of new analogs with desired properties. While the reported examples of rationally designed and semisynthesized novel this compound derivatives with enhanced bioactivity are currently limited, the foundational knowledge of its SAR provides a strong basis for future drug discovery and development in this area.

Advanced Methodological Approaches in Cezomycin Research

In Vitro Cellular and Biochemical Assays

In vitro assays are fundamental for dissecting the molecular interactions and cellular effects of cezomycin under controlled laboratory conditions, offering insights into its biochemical pathways and potential therapeutic targets.

Enzyme Activity Assays for Biosynthetic and Target Proteins

Enzyme activity assays play a crucial role in understanding both the biosynthesis of this compound and its interactions with target proteins. This compound serves as a key biosynthetic precursor to calcimycin (B1668216) (A23187), another significant polyether ionophore wikipedia.orgresearchgate.netsigmaaldrich.com. Studies have identified and characterized specific enzymes involved in this conversion.

The CalC protein, an acyl-CoA ligase, has been demonstrated to activate this compound to its coenzyme A (CoA) ester form, a critical step for further modifications in the calcimycin biosynthetic pathway researchgate.netsigmaaldrich.com. Kinetic analysis of purified, recombinant CalC protein revealed an apparent Michaelis constant (Km) of 190 µM for this compound and a catalytic rate constant (kcat) of 3.98 min-1 researchgate.netsigmaaldrich.com.

Another enzyme, CalG, identified as a type II thioesterase, is involved in the hydrolysis of this compound-CoA and other acyl CoAs wikipedia.orglipidmaps.orgtci-chemical-trading.com. In vitro activity assays of purified CalG protein showed a Km of 0.67 mM for this compound-CoA hydrolysis and a kcat of 17.77 min-1 wikipedia.orglipidmaps.org. The activity of CalG was significantly inhibited by the presence of Mn2+ and Fe2+ divalent cations wikipedia.orglipidmaps.org. This suggests CalG's role in regulating the pool size of the this compound precursor by hydrolyzing its CoA derivative lipidmaps.org.

Beyond its biosynthetic role, this compound has been observed to inhibit ATPase activity in mammalian cells wikipedia.orgsigmaaldrich.com. Enzyme activity assays are routinely used to evaluate how compounds like this compound interact with enzymes, determine their potency (e.g., IC50 values), and understand their mechanism of action, including whether they act as inhibitors or modulators uni.lunih.gov.

Table 1: Kinetic Parameters of Enzymes Interacting with this compound and its Derivatives

| Enzyme | Substrate | Km (µM or mM) | kcat (min-1) | Role | Citation |

| CalC | This compound | 190 µM | 3.98 | Activates this compound to CoA ester in calcimycin biosynthesis | researchgate.netsigmaaldrich.com |

| CalG | This compound-CoA | 0.67 mM | 17.77 | Hydrolyzes this compound-CoA, regulating precursor pool | wikipedia.orglipidmaps.org |

Cell-Based Phenotypic Screening for Biological Activities

Cell-based phenotypic screening is a powerful approach to identify molecules with desired biological activities by observing their effects on cellular phenotypes wikipedia.orgidrblab.net. This method is particularly useful for complex biological mechanisms where the precise molecular target might be unknown idrblab.net.

This compound exhibits several notable biological activities identified through such screening approaches. It is active against certain Gram-positive bacteria and fungi, demonstrating its antimicrobial properties wikipedia.orgsigmaaldrich.com. Furthermore, this compound has been observed to induce apoptosis in mammalian cells through the direct activation of intracellular signaling processes wikipedia.orgsigmaaldrich.com. These cellular effects highlight its potential as a biochemical tool for pharmacological and in vitro toxicological studies wikipedia.org. Phenotypic screens can provide immediate indications of antibacterial activity and are increasingly used to discover novel drug targets or mechanisms wikipedia.orgidrblab.net.

Molecular Interaction Studies (e.g., DNA-binding assays, Electrophoretic Mobility Shift Assays (EMSA))

Molecular interaction studies, such as DNA-binding assays and Electrophoretic Mobility Shift Assays (EMSA), are crucial for understanding how this compound interacts directly with biomolecules like DNA or proteins. EMSA, also known as a gel shift assay, is a widely used technique to detect and characterize protein-nucleic acid interactions by observing the retarded migration of protein-DNA complexes in a non-denaturing gel.

Research has utilized EMSA to investigate the interaction of this compound with CalR3, a TetR family transcriptional regulator involved in calcimycin biosynthesis in Streptomyces chartreusis NRRL 3882. Results from EMSA experiments demonstrated that this compound inhibits the DNA-binding activity of CalR3. Specifically, this compound showed a preference for dissociating CalR3 from its target DNA regions (T-R3L region) even at concentrations of 0.95 mM. This suggests that this compound acts as a ligand for CalR3, influencing the regulation of calcimycin biosynthesis. The structural difference between this compound and calcimycin, particularly the lack of an N-methyl group in this compound, appears to play a role in its distinct interaction with CalR3.

In Vivo Preclinical Animal Model Applications

Efficacy Assessment in Defined Animal Models of Infection or Disease

Efficacy assessment in defined animal models involves testing the compound's ability to produce a desired therapeutic effect in a disease context. Given this compound's known antimicrobial activity against Gram-positive bacteria and fungi wikipedia.orgsigmaaldrich.com, preclinical efficacy studies would typically involve established animal models of bacterial or fungal infections. For instance, murine models of infection are commonly employed to assess the reduction in bacterial load or improvement in disease symptoms following treatment with an antimicrobial agent.

While specific detailed efficacy data for this compound in animal models of infection or disease were not extensively provided, the general principle involves using relevant animal models (e.g., mice, rats) to simulate human conditions and evaluate the compound's therapeutic potential. These studies would aim to demonstrate the compound's effectiveness in controlling or eradicating the infection or ameliorating disease progression.

Pharmacodynamic Characterization in Animal Systems (Excluding Human Clinical Data)

Pharmacodynamic (PD) characterization in animal systems focuses on understanding the biochemical and physiological effects of a compound in the body, particularly its interaction with its biological targets and the resulting downstream effects. For this compound, given its observed inhibition of ATPase activity and induction of apoptosis in mammalian cells in vitro wikipedia.orgsigmaaldrich.com, PD studies in animal models would investigate these effects in vivo.

Such studies might involve analyzing biomarkers related to ATPase activity or apoptotic pathways in tissues or biological fluids from treated animals. For example, researchers could measure changes in cellular energy metabolism or markers of programmed cell death in target organs. Pharmacodynamic characterization helps to confirm target engagement and provides insights into the compound's mechanism of action within a living system, without involving human clinical data. These studies are crucial for understanding the compound's biological impact and guiding further development.

Genetic Engineering and Strain Manipulation Techniques

Genetic engineering and strain manipulation are indispensable tools for dissecting complex biosynthetic pathways and optimizing the production of natural products like this compound. By precisely altering the genetic makeup of producer organisms, researchers can identify the roles of specific genes, understand regulatory mechanisms, and engineer strains for improved yields or the production of novel derivatives.

Gene Disruption and Complementation Studies in Producer Organisms

Gene disruption, a technique involving the inactivation of a specific gene, provides critical insights into its function within a metabolic pathway. Complementation studies, where the disrupted gene is reintroduced, confirm the observed phenotypic changes are directly attributable to the gene's absence.

Studies on Streptomyces chartreusis NRRL 3882:

calG Gene Disruption: The calG gene, identified within the calcimycin biosynthetic gene cluster of Streptomyces chartreusis NRRL 3882, encodes a putative type II thioesterase (TEII). Targeted gene mutagenesis experiments, where calG was inactivated, revealed an unexpected role. While the disruption of calG did not lead to a decrease in calcimycin production, it significantly reduced the strain's production of this compound, its biosynthetic precursor. In vitro activity assays with purified, recombinant CalG protein demonstrated its involvement in the hydrolysis of this compound-coenzyme A (this compound-CoA). This finding suggests that CalG functions as a dedicated thioesterase that prevents the accumulation of this compound-CoA, particularly when intracellular nitrogen levels are limited, representing a novel function for type II thioesterases. sjtu.edu.cndntb.gov.uakent.ac.uknih.gov

Table 1: Effect of calG Gene Disruption on this compound and Calcimycin Production

| Strain | calG Status | Calcimycin Production | This compound Production | Reference |

| S. chartreusis NRRL 3882 (Wild-type) | Intact | Produced | Produced | nih.gov |

| GLX16 (ΔcalG mutant) | Inactivated | Produced | Reduced | sjtu.edu.cndntb.gov.uanih.gov |

calR3 Gene Disruption and Complementation: The calR3 gene encodes a novel TetR family transcriptional regulator that negatively impacts calcimycin biosynthesis. Disruption of calR3 in Streptomyces chartreusis NRRL 3882 (generating the GLX26 mutant) led to a remarkable increase in the production of both calcimycin and its intermediate, this compound. High-performance liquid chromatography (HPLC) analysis showed an approximately 8-fold increase in calcimycin yield and a substantial 30-fold increase in this compound yield in the ΔcalR3 mutant compared to the wild-type strain. Gene expression analysis further indicated that the transcription of calR3 itself and its adjacent gene, calT, were dramatically enhanced (30-fold and 171-fold, respectively) in the ΔcalR3 mutants. DNase I footprinting assays identified two CalR3-binding sites within the bidirectional calR3-calT promoter region, confirming that CalR3 directly represses the transcription of both its own gene and calT. In vitro electrophoretic mobility shift assays (EMSA) demonstrated that both calcimycin and this compound can act as ligands for CalR3, inducing its dissociation from its binding sites. This mechanism suggests a negative feedback loop regulating CalR3 in calcimycin biosynthesis. Complementation studies, involving the reintroduction of the intact calR3 gene into the ΔcalR3 strain, were successfully performed to validate these findings. researchgate.netfrontiersin.org

Table 2: Impact of calR3 Gene Disruption on Calcimycin and this compound Yields

| Strain | calR3 Status | Calcimycin Yield Increase (vs. WT) | This compound Yield Increase (vs. WT) | Reference |

| S. chartreusis NRRL 3882 (Wild-type) | Intact | 1-fold | 1-fold | frontiersin.org |

| GLX26 (ΔcalR3 mutant) | Disrupted | ~8-fold | ~30-fold | frontiersin.org |

calC Gene Identification: Early studies observed that a Cal- (calB1 mutant) derivative of S. chartreusis NRRL 3882, which normally cannot produce calcimycin, restored calcimycin production when grown on this compound. This suggested that calcimycin biosynthesis might involve a postsynthetic modification of this compound rather than a de novo independent pathway. Through systematic screening of Cal-S. chartreusis mutants lacking the ability to convert this compound to calcimycin, the gene provisionally named calC was identified as being involved in this conversion step. Further disruption studies involving calC, calU3, and calF genes confirmed their roles in this compound modification, with complementation successfully restoring product formation. researchgate.netnih.govcolab.wsnih.gov

Heterologous Expression Systems for Pathway Reconstruction

Heterologous expression involves the transfer and expression of genes or entire biosynthetic gene clusters from one organism into a different, often more tractable, host. This approach is invaluable for dissecting complex pathways, producing compounds that are difficult to obtain from their native hosts, and creating novel molecules through pathway engineering.

Reconstruction of this compound to Calcimycin Conversion: Molecular cloning and heterologous expression of the calC gene, followed by purification of the recombinant CalC protein, were crucial steps in understanding the final stages of calcimycin biosynthesis from this compound. Biochemical characterization revealed that CalC possesses ATP pyrophosphatase activity and is capable of ligating coenzyme A (CoA) with this compound, but not with 3-hydroxyanthranilic acid. This enzymatic activity unequivocally demonstrated that CalC mediates the postsynthetic modification of this compound to calcimycin by activating this compound into a CoA ester form. researchgate.netnih.govnih.gov

Table 3: Kinetic Parameters of CalC for this compound Activation

| Substrate | K_m (μM) | k_cat (min⁻¹) | k_cat/K_m (M⁻¹ s⁻¹) | Reference |

| This compound | 190 ± 25 | 3.98 ± 0.12 | 349 | nih.govnih.gov |

| Coenzyme A | 485 ± 67 | 4.21 ± 0.17 | 144 | nih.gov |

| ATP | 200 ± 32 | 4.00 ± 0.15 | 333 | nih.gov |

Potential for Entire Cluster Transfer: The comprehensive characterization and cloning of the 64-kb biosynthetic gene cluster responsible for calcimycin production in S. chartreusis NRRL 3882 has laid the groundwork for future genetic engineering efforts. This includes the possibility of expressing the entire gene cluster in alternative host organisms, enabling the production of calcimycin derivatives, and by extension, potentially this compound, in more amenable fermentation systems. asm.orgasm.orgresearchgate.net Such approaches are vital for overcoming limitations associated with the native producer, such as slow growth or low yields. The successful heterologous expression of other benzoxazole (B165842) alkaloid biosynthetic gene clusters, for instance, in Streptomyces albus, further illustrates the feasibility and utility of this strategy for related natural products. researchgate.net

Future Directions and Translational Potential of Cezomycin Research

Comprehensive Elucidation of Undiscovered Biosynthetic Pathway Steps

Despite advancements in understanding the calcimycin (B1668216) biosynthetic pathway, several steps involving cezomycin remain to be fully elucidated. It is known that this compound is postsynthetically modified to calcimycin through its activation to a coenzyme A (CoA) ester form by the CalC protein nih.gov. Subsequently, this compound-CoA is thought to be modified by proteins such as CalD, CalU3, or CalF, and potentially other enzymes, to yield N-demethyl calcimycin, followed by methylation by CalM to produce calcimycin nih.govresearchgate.net. However, the precise molecular mechanisms of these intermediate modification steps, particularly those involving CalD, CalU3, and CalF, are not yet fully understood nih.govresearchgate.net.

A significant gap exists in the understanding of how the polyketide chain reacts with 3-hydroxyanthranilic acid to form the benzoxazole (B165842) ring system, a process currently described as occurring in a "hitherto unknown manner" mdpi.com. Further research is needed to identify the enzymes and specific reaction mechanisms involved in this crucial cyclization step. Additionally, the detailed molecular mechanism by which the Type II Thioesterase CalG regulates the pool size of this compound through the hydrolysis of its CoA derivative is unclear asm.org. Future studies should focus on dissecting these enzymatic functions and interactions. The aspartate-nitrosuccinate (ANS) pathway, also implicated in calcimycin biosynthesis, requires further investigation to fully understand its role and the enzymes involved in secondary metabolism researchgate.nettandfonline.comtandfonline.com.

Application of Synthetic Biology for Enhanced Production and Diversification

Synthetic biology offers powerful tools to optimize the production of this compound and diversify its structural analogs. Pathway refactoring, a synthetic biology approach, can decouple gene expression from complex native regulatory mechanisms, enabling precise control over metabolite production frontiersin.org. This involves redesigning biosynthetic gene clusters (BGCs) and integrating them into versatile surrogate hosts, such as engineered Streptomyces coelicolor, to significantly enhance production titers frontiersin.org.

Genetic modification provides a promising alternative to chemical synthesis for generating calcimycin derivatives, a strategy that can be similarly applied to this compound and its analogs researchgate.net. Optimizing cultivation conditions, particularly the amino acid supply, has already been shown to profoundly influence the production levels of this compound and related compounds mdpi.com. For instance, this compound was the most abundant analog in salt-based chemically defined media, whereas calcimycin predominated in complex media mdpi.com. Manipulating these environmental parameters and amino acid supplementation can be a key strategy for maximizing this compound yield.

The following table illustrates the impact of various amino acids on this compound production in S. chartreusis NRRL 3882:

| Amino Acid Supplementation | This compound Production Level |

| Arginine | High |

| Aspartic Acid | High |

| Glutamine | High |

| Phenylalanine | High |

| Serine | High |

| Lysine | Suppressed |

| Tryptophan | Suppressed |

| Valine | Suppressed |

| Methionine | Decreased Overall |

| Proline | Decreased Overall |

Exploration of Uncharted Biological Activities and Therapeutic Applications (Preclinical)

As a polyether ionophore, this compound belongs to a class of compounds known for their broad spectrum of biological activities, including antibacterial, antifungal, antiparasitic, antiviral, and tumor cell cytotoxicity core.ac.uknih.gov. While calcimycin has been extensively studied for its ability to reduce the metastatic potential of human colon cancer cells, inhibit ATPase activity, and induce apoptosis, this compound's own unique biological profile warrants further investigation nih.gov. This compound differs from calcimycin by lacking a methylamino group, which results in a tenfold lower binding affinity to calcium mdpi.com. This structural distinction suggests that this compound may possess distinct or modulated biological activities that are yet to be fully explored.

The benzoxazole moiety present in this compound is a pharmacologically significant scaffold, with derivatives exhibiting diverse activities such as antibacterial, anticancer, anti-inflammatory, and antioxidant properties chemistryjournal.netnajah.edu. Research into benzoxazole derivatives also includes their potential to inhibit anaerobic choline (B1196258) metabolism and enhance cancer cell death najah.edu. Furthermore, demethyl (C-11) this compound, a related antibiotic isolated from Frankia strains, demonstrates antimicrobial activity, reinforcing the potential for this compound itself to exhibit significant antimicrobial properties core.ac.ukasm.org. Preclinical studies focusing on these specific areas for this compound could uncover novel therapeutic applications.

Development of this compound as a Biochemical Probe for Cellular Processes

The development of this compound as a biochemical probe presents a promising future direction. Calcimycin, due to its inherent fluorescent properties, has been successfully employed as a probe for divalent cations in both artificial and biological membranes, aiding in the understanding of ionophore-mediated divalent cation transport core.ac.uk. Given this compound's structural similarity to calcimycin and its role as a direct precursor, it holds potential for similar applications. Its differing calcium binding affinity compared to calcimycin (ten times lower) could make it a valuable tool for investigating calcium signaling pathways with a distinct specificity or kinetic profile mdpi.com.

Moreover, the benzoxazole ring system, a key structural component of this compound, is actively being explored in the development of new fluorescent probes and dyes for various biological and analytical imaging techniques chemistryjournal.net. Leveraging this inherent property, this compound could be engineered or modified to serve as a precise biochemical probe to study specific cellular processes, differentiate cation transport mechanisms, or visualize molecular interactions within living systems.

Optimization Strategies for Sustainable Production and Bioengineering

Achieving sustainable and economically viable production of this compound requires optimized strategies in bioengineering and cultivation. As noted, the precise control of amino acid supplementation in the growth medium of Streptomyces chartreusis can significantly influence this compound yield mdpi.com. Identifying the optimal balance of nutrients and environmental conditions will be crucial for large-scale production.

Bioengineering approaches, including genetic engineering and metabolic engineering, are central to enhancing the biosynthesis of natural products in microbial hosts mdpi.comfrontiersin.org. Strategies such as manipulating lipid biosynthesis pathways, increasing metabolic flux towards desired products, and optimizing process parameters are widely applicable mdpi.com. For this compound, this could involve:

Targeted Gene Manipulation: Modifying or overexpressing specific genes within the this compound biosynthetic gene cluster to enhance flux through desired pathways or reduce the production of undesired byproducts.

Host Strain Engineering: Developing robust microbial chassis strains through genome-reduced strategies or by integrating multiple copies of this compound BGCs into heterologous expression hosts to boost titers frontiersin.org.

Enzyme Activity Modulation: Investigating and potentially manipulating the activity of enzymes like CalG, which regulates this compound-CoA levels, could lead to increased accumulation of this compound asm.org.

Fermentation Optimization: Fine-tuning fermentation parameters such as temperature, pH, aeration, and nutrient feeding strategies to create an optimal environment for this compound biosynthesis.

These integrated bioengineering and bioprocess optimization efforts are essential for transitioning this compound research from laboratory-scale discoveries to sustainable industrial production and broader translational applications.

Q & A

Basic Research Questions

Q. What experimental methodologies are essential for identifying Cezomycin’s biosynthetic pathway in Streptomyces chartreusis?

- Methodological Answer : To map this compound’s biosynthetic pathway, researchers should:

- Perform gene knockout studies (e.g., using PCR-targeted mutagenesis) to disrupt candidate genes in the cal cluster and analyze metabolite profiles via HPLC (e.g., loss of this compound or accumulation of intermediates) .

- Conduct transcriptional analysis (qRT-PCR) to correlate gene expression levels with metabolite production under varying fermentation conditions .

- Use isotopic labeling (e.g., -acetate) to trace precursor incorporation into this compound’s polyketide backbone .

Q. How can researchers validate the identity and purity of newly isolated this compound?

- Methodological Answer :

- High-resolution mass spectrometry (HRMS) and NMR spectroscopy (e.g., , , 2D-COSY) are critical for structural elucidation.

- HPLC with UV/Vis detection (at 254–280 nm) and comparison to authenticated standards confirm purity and retention time alignment .

- X-ray crystallography (if crystalline forms are obtainable) provides definitive structural confirmation .

Advanced Research Questions

Q. How do transcriptional regulators like CalR3 and CalR1 mechanistically influence this compound production, and what experimental approaches resolve their conflicting roles?

- Methodological Answer :

- Electrophoretic Mobility Shift Assays (EMSAs) and DNase I footprinting identify DNA-binding sites of regulators (e.g., CalR3 binding to promoter regions of calC or calG) .

- Comparative transcriptomics (RNA-seq) of wild-type vs. ΔcalR3 or ΔcalR1 strains reveals downstream genes affected, such as upregulation of calM or repression of calU3 .

- Metabolite profiling post-regulator deletion (e.g., 30-fold this compound increase in ΔcalR3 vs. accumulation in ΔcalR1) resolves functional differences: CalR3 acts as a repressor, while CalR1 facilitates intermediate conversion .

Q. What strategies address contradictions in data regarding this compound’s role as a biosynthetic intermediate versus an end product?

- Methodological Answer :

- Time-course fermentation studies track metabolite dynamics (e.g., this compound peaks early, then declines as Calcimycin forms).

- Enzyme activity assays (e.g., CalC-mediated activation of this compound’s ester form) clarify its role in downstream reactions .

- Heterologous expression of cal cluster genes in non-native hosts (e.g., S. lividans) isolates pathway steps and intermediate fates .

Q. How should researchers design experiments to optimize this compound yields in engineered strains while minimizing off-target effects?

- Methodological Answer :

- Design of Experiments (DoE) with variables like carbon/nitrogen sources, pH, and temperature identifies optimal fermentation conditions .

- CRISPR/dCas9-based transcriptional activation upregulates rate-limiting genes (e.g., calC) without disrupting regulatory networks .

- Metabolic flux analysis (-MFA) quantifies pathway efficiency and redirects resources toward this compound synthesis .

Data Analysis & Reporting

Q. What statistical and computational tools are recommended for analyzing this compound-related omics data?

- Methodological Answer :

- R/Bioconductor packages (e.g., DESeq2 for RNA-seq, MetaboAnalyst for metabolomics) standardize differential gene/metabolite analysis .

- Phylogenetic software (e.g., MEGA) aligns cal cluster genes with homologs to infer functional annotations .

- Pathway Tools or antiSMASH predicts biosynthetic pathways and regulatory interactions .

Q. How should researchers report conflicting spectral data (e.g., NMR shifts) for this compound derivatives?

- Methodological Answer :

- Deposit raw spectral data in public repositories (e.g., MetaboLights) with metadata on solvent, temperature, and instrument parameters .

- Comparative analysis using databases (e.g., HMDB, PubChem) validates anomalies.

- Density Functional Theory (DFT) calculations predict NMR shifts for proposed structures and reconcile experimental discrepancies .

Reproducibility & Validation

Q. What steps ensure reproducibility in this compound biosynthesis studies?

- Methodological Answer :

- Strain authentication : Use curated strains (e.g., S. chartreusis NRRL 3882) from repositories like the NRRL Culture Collection .

- Detailed protocols : Publish fermentation conditions (media, agitation), extraction solvents, and HPLC gradients .

- Inter-laboratory validation : Share mutant strains and analytical standards for cross-lab verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.